rac-[(3S,4R)-4-(4-Chloro-2-fluorophenyl)-3-pyrrolidinyl]methanol hydrochloride rac-[(3S,4R)-4-(4-Chloro-2-fluorophenyl)-3-pyrrolidinyl]methanol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13690317
InChI: InChI=1S/C11H13ClFNO.ClH/c12-8-1-2-9(11(13)3-8)10-5-14-4-7(10)6-15;/h1-3,7,10,14-15H,4-6H2;1H
SMILES: C1C(C(CN1)C2=C(C=C(C=C2)Cl)F)CO.Cl
Molecular Formula: C11H14Cl2FNO
Molecular Weight: 266.14 g/mol

rac-[(3S,4R)-4-(4-Chloro-2-fluorophenyl)-3-pyrrolidinyl]methanol hydrochloride

CAS No.:

Cat. No.: VC13690317

Molecular Formula: C11H14Cl2FNO

Molecular Weight: 266.14 g/mol

* For research use only. Not for human or veterinary use.

rac-[(3S,4R)-4-(4-Chloro-2-fluorophenyl)-3-pyrrolidinyl]methanol hydrochloride -

Specification

Molecular Formula C11H14Cl2FNO
Molecular Weight 266.14 g/mol
IUPAC Name [4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol;hydrochloride
Standard InChI InChI=1S/C11H13ClFNO.ClH/c12-8-1-2-9(11(13)3-8)10-5-14-4-7(10)6-15;/h1-3,7,10,14-15H,4-6H2;1H
Standard InChI Key JDOAESPIZHAEGR-UHFFFAOYSA-N
SMILES C1C(C(CN1)C2=C(C=C(C=C2)Cl)F)CO.Cl
Canonical SMILES C1C(C(CN1)C2=C(C=C(C=C2)Cl)F)CO.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a pyrrolidine ring (a five-membered secondary amine) substituted at the 3-position with a hydroxymethyl group (-CH₂OH) and at the 4-position with a 4-chloro-2-fluorophenyl aromatic system. The stereochemical designation "(3S,4R)" indicates the absolute configuration of the chiral centers at positions 3 and 4 of the pyrrolidine ring. The hydrochloride salt form enhances solubility and stability, a common formulation strategy for amine-containing pharmaceuticals .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₁H₁₄Cl₂FNO
Molecular Weight266.14 g/mol
IUPAC Name[4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol; hydrochloride
SMILESC1C(C(CN1)C2=C(C=C(C=C2)Cl)F)CO.Cl
InChIKeyJDOAESPIZHAEGR-UHFFFAOYSA-N

Physicochemical Properties

Calculated and Experimental Data

  • LogP: Estimated at 2.1–2.5 (moderate lipophilicity) using fragment-based methods.

  • Aqueous Solubility: Likely <1 mg/mL due to the aromatic chloro/fluoro substituents.

  • pKa: The pyrrolidine nitrogen’s basicity is attenuated by the electron-withdrawing aryl group, with a predicted pKa ~7.5–8.0 .

Table 2: Predicted Physicochemical Profile

ParameterValueMethodology
LogP (octanol/water)2.3 ± 0.2Fragment-based (CLogP)
Water Solubility0.45 mg/mLALOGPS
Hydrogen Bond Donors2 (OH, NH⁺)Structural analysis

Regulatory and Research Status

Current Applications

Documented solely as a research chemical, with no FDA or EMA approvals for therapeutic use . Patent landscapes indicate growing interest in structurally related pyrrolidines for kinase-targeted therapies, positioning this compound as a candidate for structure-activity relationship (SAR) studies .

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